2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid
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Overview
Description
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Optically Resolved Compounds
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has been utilized in the enantioselective synthesis of various compounds. For instance, Hayashi et al. (1991) achieved the separation of racemic perfluoro(2-dimethylamino-propionic acid), a compound similar in structure, into its enantiomers. This process involved preparative silica gel HPLC and hydrolysis, highlighting the compound's role in producing optically resolved new perfluorocarboxylic acids (Hayashi et al., 1991).
Synthesis of Difluorinated Pseudopeptides
The compound has been employed in the synthesis of difluorinated pseudopeptides. Gouge et al. (2004) used a derivative of this compound in the Ugi reaction, a method known for producing diverse molecular structures. This work led to the creation of various difluorinated pseudopeptides, demonstrating the compound's versatility in peptide mimetic chemistry (Gouge, Jubault, & Quirion, 2004).
Synthesis of Trifluoromethyl-Containing Compounds
In another study, Ohkura et al. (2003) explored the synthesis of trifluoromethyl-containing compounds using a similar structure, 2-(aminomethyl)pyridine. This reaction produced diastereomeric compounds with significant kinetic diastereoselectivity. Such research underscores the compound's role in synthesizing trifluoromethylated molecules, which are valuable in pharmaceuticals and agrochemicals (Ohkura, Berbasov, & Soloshonok, 2003).
Improved Syntheses of Mimosine and Related Compounds
Research by Harris (1976) on related compounds such as DL-u-amino-β-(3-hydroxy-4-oxo-1,4-dihydro-l-pyridyl)propionic acid (DL- mimosine) has shown improved synthesis methods. This work is significant for producing pyridone derivatives more efficiently, which has implications in various biochemical applications (Harris, 1976).
Kinetic Resolution in Organic Synthesis
Zhou et al. (2008) conducted a kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates, highlighting the importance of this compound in resolving chiral molecules. This research is crucial for the production of enantiomerically pure compounds, a critical aspect in pharmaceutical synthesis (Zhou, Xu, & Chen, 2008).
Bionanocomposite Development
Totaro et al. (2017) used a derivative, 3-(4-hydroxyphenyl)propionic acid, as an organic modifier in layered double hydroxides for bionanocomposite development. These materials exhibit high thermal stability and mechanical reinforcement, demonstrating the compound's utility in advanced material science (Totaro et al., 2017).
Future Directions
Properties
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDPIPPGFFXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403182 |
Source
|
Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-54-3 |
Source
|
Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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